Cas no 1019115-30-0 (5-Bromo-1-methyl-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole)

5-Bromo-1-methyl-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole is a heterocyclic compound featuring a brominated indole core linked to a tetrahydropyridine moiety. This structure imparts versatility in medicinal chemistry and drug discovery, particularly as a scaffold for developing bioactive molecules. The bromine substitution enhances reactivity for further functionalization, while the tetrahydropyridine group contributes to conformational flexibility, potentially improving binding affinity in target interactions. Its well-defined synthetic route ensures high purity and reproducibility, making it suitable for research applications in neuroscience and oncology. The compound’s balanced lipophilicity and steric properties further support its utility in optimizing pharmacokinetic profiles during lead compound development.
5-Bromo-1-methyl-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole structure
1019115-30-0 structure
Product Name:5-Bromo-1-methyl-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole
CAS No:1019115-30-0
MF:C14H15BrN2
MW:291.186302423477
CID:5056193
Update Time:2025-08-03

5-Bromo-1-methyl-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole Chemical and Physical Properties

Names and Identifiers

    • 5-bromo-1-methyl-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole
    • 5-bromo-1-methyl-3-(1,2,3,6-tetrahydropyridin-4-yl)indole
    • 5-Bromo-1-methyl-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole
    • Inchi: 1S/C14H15BrN2/c1-17-9-13(10-4-6-16-7-5-10)12-8-11(15)2-3-14(12)17/h2-4,8-9,16H,5-7H2,1H3
    • InChI Key: MLCOVEKUVHOSOP-UHFFFAOYSA-N
    • SMILES: BrC1C=CC2=C(C=1)C(=CN2C)C1=CCNCC1

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 1
  • Complexity: 315
  • XLogP3: 2.4
  • Topological Polar Surface Area: 17

5-Bromo-1-methyl-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
TRC
B263561-100mg
5-bromo-1-methyl-3-(1,2,3,6-tetrahydropyridin-4-yl)-1h-indole
1019115-30-0
100mg
$ 95.00 2022-06-07
TRC
B263561-500mg
5-bromo-1-methyl-3-(1,2,3,6-tetrahydropyridin-4-yl)-1h-indole
1019115-30-0
500mg
$ 365.00 2022-06-07
TRC
B263561-1g
5-bromo-1-methyl-3-(1,2,3,6-tetrahydropyridin-4-yl)-1h-indole
1019115-30-0
1g
$ 570.00 2022-06-07
Life Chemicals
F2113-0579-0.25g
5-bromo-1-methyl-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole
1019115-30-0 95%+
0.25g
$595.0 2023-09-06
Life Chemicals
F2113-0579-0.5g
5-bromo-1-methyl-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole
1019115-30-0 95%+
0.5g
$627.0 2023-09-06
Life Chemicals
F2113-0579-1g
5-bromo-1-methyl-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole
1019115-30-0 95%+
1g
$660.0 2023-09-06
Life Chemicals
F2113-0579-2.5g
5-bromo-1-methyl-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole
1019115-30-0 95%+
2.5g
$1439.0 2023-09-06
Life Chemicals
F2113-0579-5g
5-bromo-1-methyl-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole
1019115-30-0 95%+
5g
$2167.0 2023-09-06
Life Chemicals
F2113-0579-10g
5-bromo-1-methyl-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole
1019115-30-0 95%+
10g
$3034.0 2023-09-06

Additional information on 5-Bromo-1-methyl-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole

Research Brief on 5-Bromo-1-methyl-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole (CAS: 1019115-30-0)

The compound 5-Bromo-1-methyl-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole (CAS: 1019115-30-0) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential therapeutic applications. This research brief aims to synthesize the latest findings related to this compound, focusing on its synthesis, biological activity, and potential clinical relevance.

Recent studies have highlighted the role of 5-Bromo-1-methyl-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole as a key intermediate in the development of novel small-molecule inhibitors targeting protein kinases and G protein-coupled receptors (GPCRs). Its unique structural features, including the bromo-substituted indole core and the tetrahydropyridine moiety, make it a versatile scaffold for drug discovery. For instance, a 2023 study published in the Journal of Medicinal Chemistry demonstrated its efficacy in modulating serotonin receptor activity, suggesting potential applications in neuropsychiatric disorders.

In terms of synthesis, advancements in catalytic methodologies have enabled more efficient and scalable routes to produce 5-Bromo-1-methyl-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole. A recent paper in Organic Letters (2024) detailed a palladium-catalyzed cross-coupling approach that significantly improves yield and purity, addressing previous challenges related to regioselectivity. This methodological breakthrough is expected to facilitate further pharmacological studies and preclinical evaluations.

Biological evaluations of this compound have revealed promising activity in vitro and in vivo. For example, a 2024 study in ACS Chemical Biology reported its potent inhibitory effects on specific kinase targets implicated in cancer cell proliferation. The compound exhibited low micromolar IC50 values in kinase assays and demonstrated selective cytotoxicity against certain cancer cell lines, underscoring its potential as an anticancer agent. Additionally, its pharmacokinetic properties, such as metabolic stability and blood-brain barrier permeability, are currently under investigation in animal models.

Despite these encouraging findings, challenges remain in optimizing the compound's selectivity and minimizing off-target effects. Computational modeling and structure-activity relationship (SAR) studies are ongoing to refine its pharmacological profile. Collaborative efforts between academic and industrial researchers are expected to accelerate the translation of these discoveries into clinical candidates. Future research directions may include exploring its utility in combination therapies and expanding its application to other disease areas, such as inflammatory and neurodegenerative disorders.

In conclusion, 5-Bromo-1-methyl-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole (CAS: 1019115-30-0) represents a promising scaffold for drug development, with recent studies highlighting its synthetic accessibility, biological activity, and therapeutic potential. Continued research efforts will be critical to fully elucidate its mechanisms of action and advance its clinical development.

Recommended suppliers
Yunnanjiuzhen
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Yunnanjiuzhen
Shenzhen Yaoyuan R&D Center Co.,Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shenzhen Yaoyuan R&D Center Co.,Ltd
Hebei Liye chemical Co.,Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Hebei Liye chemical Co.,Ltd
Beyond Pharmaceutical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Nanjing jingzhu bio-technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Nanjing jingzhu bio-technology Co., Ltd.